molecular formula C9H19NO B15279780 (2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine

Katalognummer: B15279780
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: LLIFJHZIHLUNFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine is a chemical compound that belongs to the class of tetrahydropyrans It features a tetrahydropyran ring substituted with an isopropyl group and a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine typically involves the formation of the tetrahydropyran ring followed by the introduction of the isopropyl and methanamine groups. One common method involves the cyclization of a suitable precursor, such as a 1,5-diene, under acidic conditions to form the tetrahydropyran ring. Subsequent functionalization steps introduce the isopropyl and methanamine groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydropyran derivatives and can lead to different applications and properties.

Eigenschaften

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

(2-propan-2-yloxan-3-yl)methanamine

InChI

InChI=1S/C9H19NO/c1-7(2)9-8(6-10)4-3-5-11-9/h7-9H,3-6,10H2,1-2H3

InChI-Schlüssel

LLIFJHZIHLUNFE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1C(CCCO1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.